

An In-depth Technical Guide to 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

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Compound of Interest

2-[4-

Compound Name: (Trifluoromethoxy)phenoxy]acetohydrazide

Cat. No.: B067561

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CAS Number: 175204-36-1

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide**, a fluorinated aromatic hydrazide of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related phenoxyacetohydrazide and trifluoromethyl-containing derivatives to infer its potential biological activities and mechanisms of action.

Core Chemical and Physical Data

A summary of the key chemical identifiers and properties for **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide** is presented below.

Property	Value	Source
CAS Number	175204-36-1	[1]
IUPAC Name	2-[4-(trifluoromethoxy)phenoxy]acetohydrazide	[1]
Alternate IUPAC Name	2-[4-(trifluoromethoxy)phenoxy]ethanohydrazide	[1]
Molecular Formula	C9H9F3N2O3	[1]
Molecular Weight	250.177 g/mol	[1]
SMILES	NNC(=O)COC1=CC=C(OC(F)(F)C=C1	[1]
InChIKey	LBBKIDVFMPXFOD-UHFFFAOYSA-N	[1]
Categories	Aromatic Heterocycles, Amides, Fluorinated Intermediates, Hydrazides	[1]

Synthesis and Experimental Protocols

The synthesis of **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide** can be achieved through a two-step process, which is a common method for preparing phenoxyacetohydrazide derivatives.[\[2\]](#)[\[3\]](#)

Step 1: Synthesis of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

The initial step involves the O-alkylation of 4-(trifluoromethoxy)phenol with an ethyl chloroacetate.

Materials:

- 4-(Trifluoromethoxy)phenol
- Ethyl chloroacetate
- Anhydrous potassium carbonate
- Dry acetone
- Ether
- Cold water

Procedure:

- A mixture of 4-(trifluoromethoxy)phenol (1 equivalent), ethyl chloroacetate (1.5 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry acetone is refluxed for 8-10 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed by distillation.
- The residual mass is triturated with cold water to remove any remaining potassium carbonate.
- The product, ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate, is extracted with ether.

Step 2: Synthesis of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide

The second step is the hydrazinolysis of the synthesized ester intermediate.

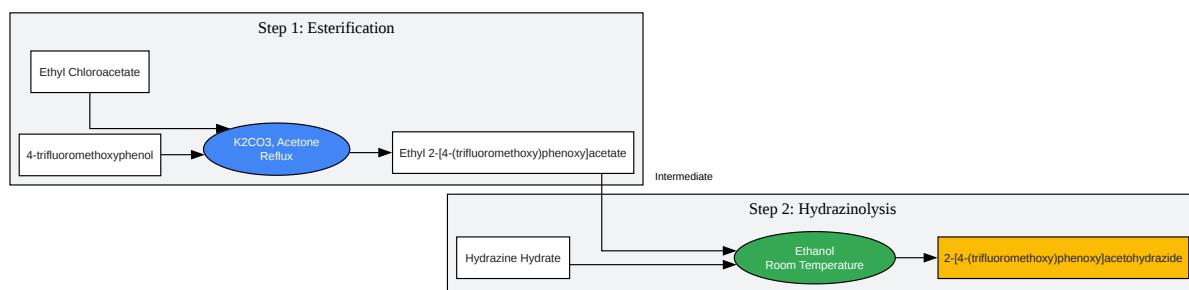
Materials:

- Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate
- Hydrazine hydrate

- Ethanol

Procedure:

- To a solution of ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1 equivalent) in ethanol, hydrazine hydrate (1.5 equivalents) is added.
- The reaction mixture is stirred at room temperature for approximately 7 hours.
- The completion of the reaction is monitored by TLC.
- The reaction mixture is allowed to stand overnight.
- The resulting white precipitate of **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide** is separated by filtration, washed, and dried.
- The final product can be recrystallized from ethanol.



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General synthesis workflow for **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide**.

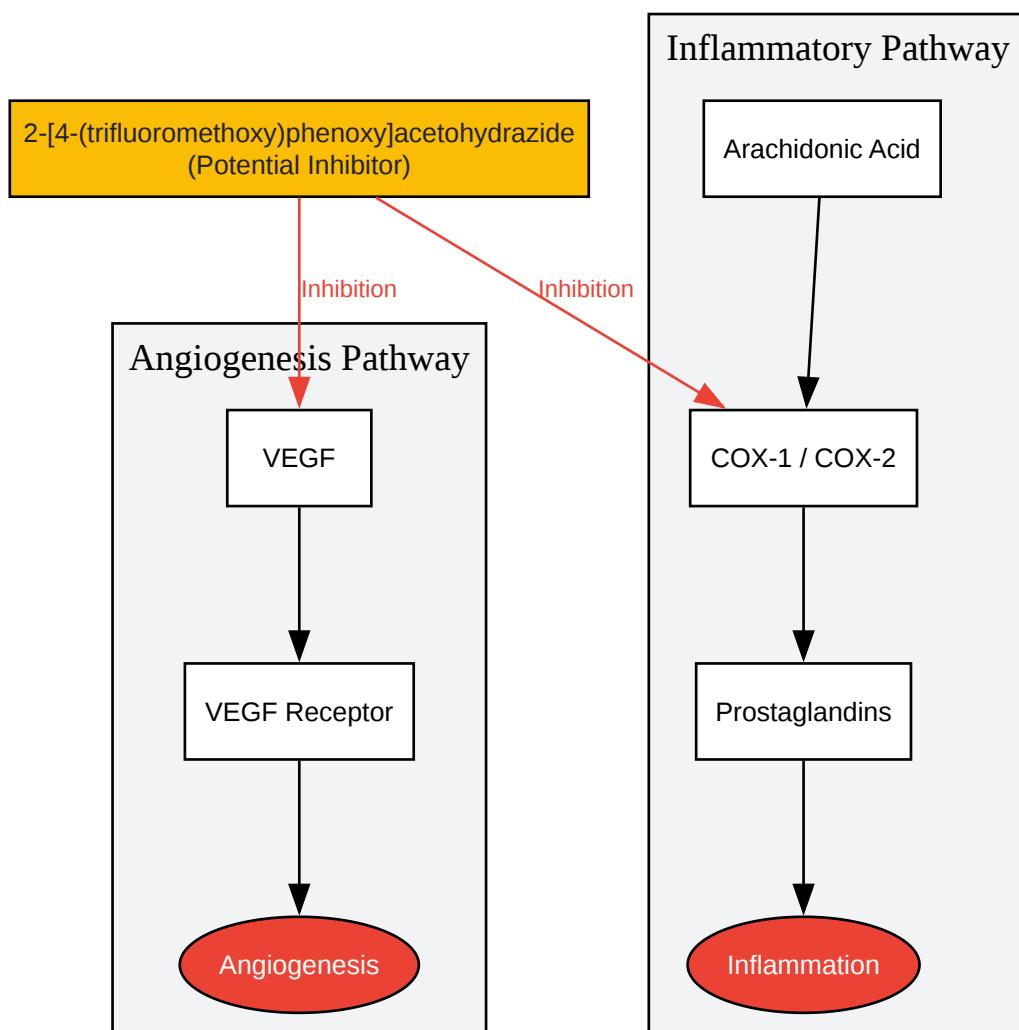
Potential Biological Activities and Mechanisms of Action

While specific biological data for **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide** is not readily available in the reviewed literature, the activities of structurally related compounds provide insights into its potential therapeutic applications.

Anti-inflammatory and Anti-angiogenic Potential

Phenoxyacetohydrazide derivatives have been investigated for their anti-inflammatory and anti-angiogenic properties.^{[2][3][4]} For instance, certain morpholine-substituted phenoxyacetohydrazide derivatives have shown significant inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and vascular endothelial growth factor (VEGF).^{[2][3][4]} A study on one such derivative, compound 6e, demonstrated an IC₅₀ value of 155 µg/mL in an in vitro human red blood cell membrane stabilization assay, indicating potent anti-inflammatory efficacy.^{[2][3][4]}

Potential Mechanism of Action: The anti-inflammatory effects of these compounds are likely mediated through the inhibition of COX enzymes, which are key in the prostaglandin synthesis pathway. The anti-angiogenic activity may stem from the inhibition of VEGF, a critical signaling protein in the formation of new blood vessels.



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Potential inhibitory pathways of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide.

β -Glucuronidase Inhibition

Schiff bases derived from phenoxyacetohydrazides have demonstrated notable inhibitory activity against β -glucuronidase.^[5] This enzyme is implicated in certain cancers and lysosomal storage diseases. Several synthesized phenoxyacetohydrazide Schiff base analogs showed IC₅₀ values ranging from 9.20 to 30.7 μ M, which was significantly better than the standard inhibitor, D-saccharic acid-1,4-lactone (IC₅₀ = 48.4 \pm 1.25 μ M).^[5]

Potential Structure-Activity Relationship (SAR): The inhibitory potency of these compounds appears to be influenced by the nature and position of substituents on the aromatic rings. This

suggests that the trifluoromethoxy group in **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide** could play a significant role in its interaction with the enzyme's active site.

Cholinesterase Inhibition

Hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in neurotransmission.^[6] These derivatives displayed IC₅₀ values in the micromolar range for both enzymes.^[6] The trifluoromethyl group is a key feature in these active compounds.

Potential Relevance: The presence of the trifluoromethoxy group in **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide** suggests that it could also exhibit inhibitory activity against cholinesterases. Further screening would be necessary to confirm this.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide**, based on methods used for related compounds.

In Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization)

This assay assesses the ability of a compound to stabilize human red blood cell membranes when challenged with a hypotonic solution, which is an indicator of anti-inflammatory activity.

Materials:

- Fresh whole human blood
- Phosphate buffered saline (PBS)
- Hypotonic saline
- Test compound (**2-[4-(trifluoromethoxy)phenoxy]acetohydrazide**)
- Reference standard (e.g., Diclofenac sodium)
- Spectrophotometer

Procedure:

- Prepare a 10% v/v suspension of red blood cells in PBS.
- Prepare various concentrations of the test compound and reference standard.
- Incubate the RBC suspension with the test compound/reference standard at 37°C for 30 minutes.
- Induce hemolysis by adding hypotonic saline and incubate at room temperature for 10 minutes.
- Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm.
- Calculate the percentage of hemolysis inhibition.

β-Glucuronidase Inhibition Assay

This spectrophotometric assay measures the inhibition of β-glucuronidase activity.

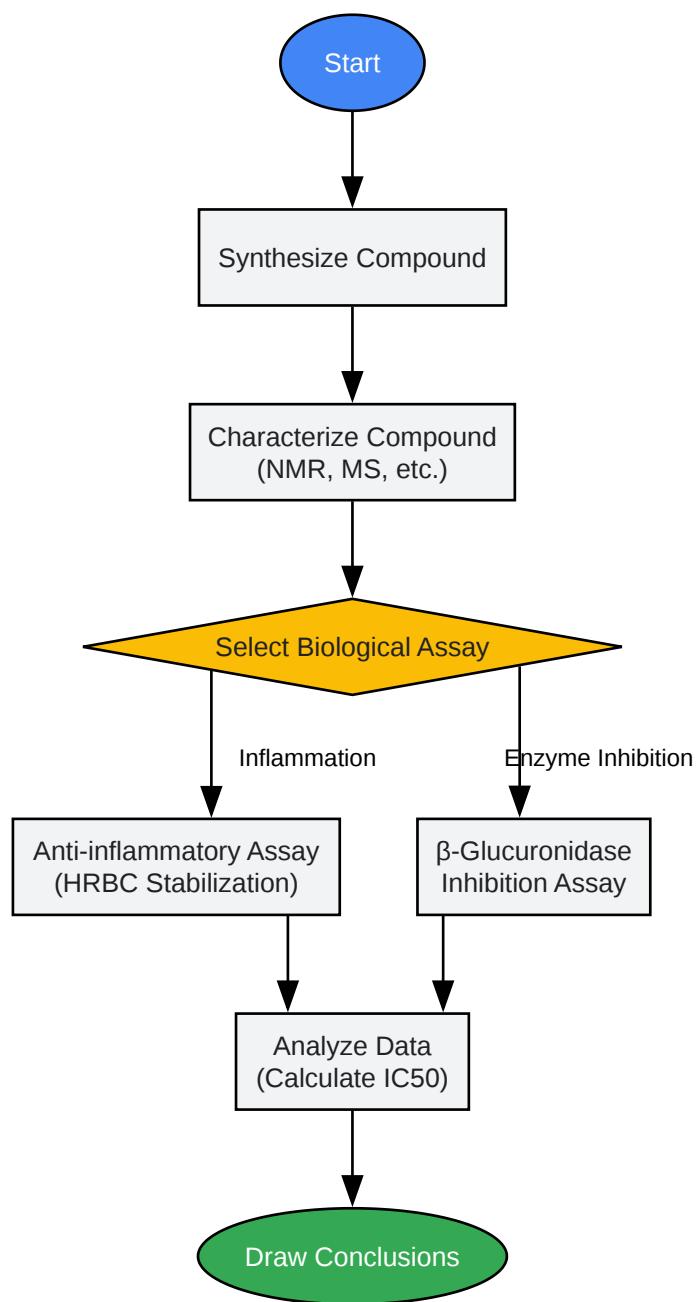
Materials:

- β-Glucuronidase enzyme
- p-nitrophenyl-β-D-glucuronide (substrate)
- Acetate buffer (pH 5.0)
- Test compound
- Reference inhibitor (D-saccharic acid-1,4-lactone)
- 96-well microplate reader

Procedure:

- Pre-incubate the enzyme with various concentrations of the test compound in acetate buffer at 37°C for 30 minutes.

- Initiate the reaction by adding the substrate, p-nitrophenyl- β -D-glucuronide.
- Incubate the reaction mixture at 37°C for 1 hour.
- Stop the reaction by adding a suitable stop solution (e.g., sodium carbonate).
- Measure the absorbance of the released p-nitrophenol at 405 nm.
- Calculate the percentage of inhibition and determine the IC₅₀ value.



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General experimental workflow for the synthesis and biological evaluation.

Conclusion

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide is a readily synthesizable compound with a chemical scaffold that suggests potential for a range of biological activities. Based on the analysis of related compounds, it is a promising candidate for investigation as an anti-inflammatory, anti-angiogenic, and enzyme-inhibiting agent. The presence of the trifluoromethoxy group is of particular interest, as fluorine-containing moieties are known to enhance the metabolic stability and biological activity of drug candidates. Further in-depth studies, including in vitro and in vivo biological evaluations, are warranted to fully elucidate the therapeutic potential of this compound.

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